- Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experimentsBiomedical Chromatography, 2012, 26(6), 720-736,
Cas no 80314-58-5 (p-Methoxyphenethyl Methyl Ether)
80314-58-5 structure
p-Methoxyphenethyl Methyl Ether Properties
Names and Identifiers
-
- Benzene,1-methoxy-4-(2-methoxyethyl)-
- p-Methoxyphenethyl Methyl Ether
- 1-methoxy-4-(2-methoxyethyl)benzene
- p-(2-methoxyethyl)anisole
- 1-(2-methoxyethyl)-4-methoxybenzene
- 1-Methoxy-4-(2-methoxy-aethyl)-benzol
- 1-methoxy-4-(2-methoxy-ethyl)-benzene
- 2-Methoxy-1-(4-methoxy-phenyl)-aethan
- Benzene,1-methoxy-4-(2-methoxyethyl)
- EINECS 279-449-1
- 1-Methoxy-4-(2-methoxyethyl)benzene (ACI)
- Anisole, p-(β-methoxyethyl)- (2CI)
- 2-(4-Methoxyphenyl)ethyl methyl ether
- Benzene, 1-methoxy-4-(2-methoxyethyl)-
- FT-0749736
- SCHEMBL792026
- DTXSID60868567
- VRHBKUJDGWQGPD-UHFFFAOYSA-N
- 80314-58-5
- EN300-6479803
- NS00060229
- +Expand
-
- VRHBKUJDGWQGPD-UHFFFAOYSA-N
- 1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
- O(C)C1C=CC(CCOC)=CC=1
Computed Properties
- 166.09900
- 0
- 2
- 4
- 166.099
- 12
- 106
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- nothing
- 0
- 18.5Ų
Experimental Properties
- 1.88410
- 18.46000
- 1.489
- 223.4°C at 760 mmHg
- 77°C
- 0.982
p-Methoxyphenethyl Methyl Ether Price
p-Methoxyphenethyl Methyl Ether Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 d, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Amberlyst 15 ; 36 h, reflux
Reference
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Tetrahedron Letters,
2013,
54(37),
5004-5006
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Methyl iodide ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Methyl iodide ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers
Journal of Materials Chemistry A: Materials for Energy and Sustainability,
2022,
10(14),
7739-7753
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
Benzylic C-H acylation by cooperative NHC and photoredox catalysis
Nature Communications,
2021,
12(1),
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C
Reference
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Organic Chemistry Frontiers,
2022,
9(20),
5592-5598
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: (SP-4-3)-Chloro[N2-[2-(dimethylamino-κN)phenyl]-N1,N1-dimethyl-1,2-benzenediamin… Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents
Journal of the American Chemical Society,
2009,
131(28),
9756-9766
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Nickel, di-μ-chlorodichlorobis[N-[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-N-(2… Solvents: Tetrahydrofuran ; 1 h, rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cross-coupling of alkyl halides with aryl or alkyl Grignards catalyzed by dinuclear Ni(II) complexes containing functionalized tripodal amine-pyrazolyl ligands
Dalton Transactions,
2013,
42(14),
5150-5158
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 2 h, 100 °C
Reference
Synthesis of ethers from esters via Fe-catalyzed hydrosilylation
Chemical Communications (Cambridge,
2012,
48(87),
10742-10744
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt
Reference
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Journal of Organic Chemistry,
2012,
77(22),
10399-10408
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Phthalimide , Tetrabutylammonium tetrafluoroborate , 2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: Cerium trichloride , Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethyl sulfoxide ; 12 h, rt
Reference
Electrophotochemical Metal-Catalyzed Decarboxylative Coupling of Aliphatic Carboxylic Acids
Chemistry - A European Journal,
2022,
28(70),
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C
Reference
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Journal of the American Chemical Society,
2017,
139(36),
12386-12389
,
Synthetic Circuit 12
Reaction Conditions
Reference
Microdetermination of oxprenolol hydrochloride and metoprolol tartrate with ammonium metavanadate
Talanta,
1987,
34(2),
296-8
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C; 18 h, rt
1.3 Reagents: Water
2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C
1.2 -78 °C; 18 h, rt
1.3 Reagents: Water
2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C
Reference
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Journal of the American Chemical Society,
2017,
139(36),
12386-12389
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C
Reference
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Organic Chemistry Frontiers,
2022,
9(20),
5592-5598
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium methoxide , Bis(pinacolato)diborane Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 20 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt
Reference
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Journal of Organic Chemistry,
2012,
77(22),
10399-10408
,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Amberlyst 15 ; 36 h, reflux
Reference
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Tetrahedron Letters,
2013,
54(37),
5004-5006
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Propionic acid
Reference
A new type of abnormal Reimer-Tiemann reaction
Tetrahedron,
1985,
41(20),
4685-90
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia
2.1 Reagents: Propionic acid
2.1 Reagents: Propionic acid
Reference
A new type of abnormal Reimer-Tiemann reaction
Tetrahedron,
1985,
41(20),
4685-90
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia
3.1 Reagents: Propionic acid
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia
3.1 Reagents: Propionic acid
Reference
A new type of abnormal Reimer-Tiemann reaction
Tetrahedron,
1985,
41(20),
4685-90
,
p-Methoxyphenethyl Methyl Ether Raw materials
- 1,4-Cyclohexadiene, 1-methoxy-4-(2-methoxyethyl)-
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- potassium trifluoro(2-methoxyethyl)boranuide
- Carbonic acid, 2-(4-methoxyphenyl)ethyl methyl ester
- Methyl 4-methoxyphenylacetate
- 3-Methoxypropanoic acid
- Metoprolol
- 2-(4-methoxyphenyl)acetaldehyde
- 1-Bromo-2-methoxyethane
- 4-Methoxyphenethyl alcohol
- Chlorotrimethylsilane
- p-Methoxyphenethyl Methyl Ether
- Benzene,1-methoxy-4-(trimethylsilyl)-
p-Methoxyphenethyl Methyl Ether Preparation Products
p-Methoxyphenethyl Methyl Ether Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:80314-58-5)
TANG SI LEI
15026964105
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p-Methoxyphenethyl Methyl Ether Related Literature
-
Junfeng Geng,Hongwei Li,Wilhelm T. S. Huck,Brian F. G. Johnson Chem. Commun., 2004, 2122-2123
-
F. Ferreres,J. Bernardo,P. B. Andrade,C. Sousa,A. Gil-Izquierdo,P. Valentão RSC Adv., 2015,5, 41576-41584
-
J.-B. Jager,M. Tardif,E. Picard,E. Hadji,F. de Fornel,B. Cluzel Lab Chip, 2018,18, 1750-1757
-
Dadi Sveinbjörnsson,Didier Blanchard,Jens K. Nørskov,Tejs Vegge Energy Environ. Sci., 2010,3, 448-456
-
Eder J. dos Santos,Amanda B. Herrmann,Eduardo S. Chaves,Wellington W. D. Vechiatto,Adrielle C. Schoemberger,Vera L. A. Frescura,Adilson J. Curtius J. Anal. At. Spectrom., 2007,22, 1300-1303
-
8. Front cover
-
Andreas Dreuw,Thomas Fransson Phys. Chem. Chem. Phys., 2022,24, 11259-11267
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